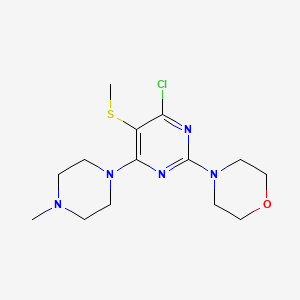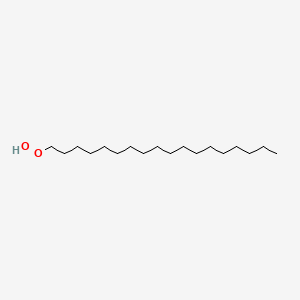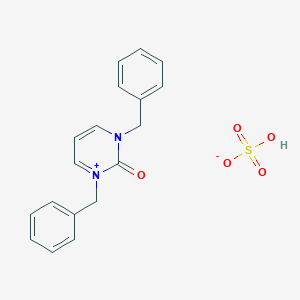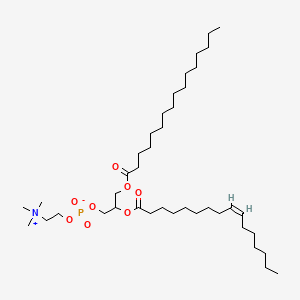![molecular formula C9H20O2Si B14643439 3-[Butyl(dimethyl)silyl]propanoic acid CAS No. 51752-27-3](/img/structure/B14643439.png)
3-[Butyl(dimethyl)silyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Butyl(dimethyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C9H20O2Si. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a butyl(dimethyl)silyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Butyl(dimethyl)silyl]propanoic acid typically involves the reaction of propanoic acid with a butyl(dimethyl)silyl chloride in the presence of a base. The reaction can be represented as follows:
CH3CH2COOH+BuMe2SiCl→CH3CH2COOSiMe2Bu+HCl
In this reaction, propanoic acid (CH3CH2COOH) reacts with butyl(dimethyl)silyl chloride (BuMe2SiCl) to form this compound (CH3CH2COOSiMe2Bu) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[Butyl(dimethyl)silyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products Formed
Oxidation: Silyl esters or silanols.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the silyl group.
科学的研究の応用
3-[Butyl(dimethyl)silyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[Butyl(dimethyl)silyl]propanoic acid involves its ability to form stable silyl esters or silanols. The silyl group provides steric protection and enhances the stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
3-[Trimethylsilyl]propanoic acid: Similar structure but with a trimethylsilyl group instead of a butyl(dimethyl)silyl group.
3-[Tert-butyldimethylsilyl]propanoic acid: Contains a tert-butyldimethylsilyl group, providing different steric and electronic properties.
3-[Phenyl(dimethyl)silyl]propanoic acid: Features a phenyl group, leading to different reactivity and applications.
Uniqueness
3-[Butyl(dimethyl)silyl]propanoic acid is unique due to its specific combination of a butyl group and a dimethylsilyl group. This combination provides a balance of steric protection and reactivity, making it suitable for a wide range of applications in organic synthesis, biology, and industry.
特性
CAS番号 |
51752-27-3 |
|---|---|
分子式 |
C9H20O2Si |
分子量 |
188.34 g/mol |
IUPAC名 |
3-[butyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-7-12(2,3)8-6-9(10)11/h4-8H2,1-3H3,(H,10,11) |
InChIキー |
HHHJZFLLYIXFLZ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)









![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)



